
Methyl 4-bromo-2,6-difluoro-3-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-2,6-difluoro-3-iodobenzoate is an organic compound with the molecular formula C8H4BrF2IO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2,6-difluoro-3-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination, fluorination, and iodination of methyl benzoate derivatives. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitutions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as:
- Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Fluorination using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Iodination using iodine or iodinating reagents such as iodine monochloride (ICl).
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-2,6-difluoro-3-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) for halogen exchange, or organometallic reagents for coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-2,6-difluoro-3-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which methyl 4-bromo-2,6-difluoro-3-iodobenzoate exerts its effects depends on its interaction with other molecules. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various molecular targets. The pathways involved may include:
Electrophilic Aromatic Substitution: The halogen atoms can activate or deactivate the benzene ring towards electrophilic attack.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new products.
Comparación Con Compuestos Similares
Methyl 4-bromo-2,6-difluoro-3-iodobenzoate can be compared with other halogenated benzoates, such as:
Methyl 3-bromo-4-iodobenzoate: Similar structure but different substitution pattern.
Methyl 4-bromo-3-iodobenzoate: Lacks the fluorine atoms, leading to different reactivity.
Methyl 2,6-difluorobenzoate: Contains only fluorine substitutions, affecting its chemical properties.
Propiedades
Fórmula molecular |
C8H4BrF2IO2 |
|---|---|
Peso molecular |
376.92 g/mol |
Nombre IUPAC |
methyl 4-bromo-2,6-difluoro-3-iodobenzoate |
InChI |
InChI=1S/C8H4BrF2IO2/c1-14-8(13)5-4(10)2-3(9)7(12)6(5)11/h2H,1H3 |
Clave InChI |
RDASSQCOCASOTI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(C=C1F)Br)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


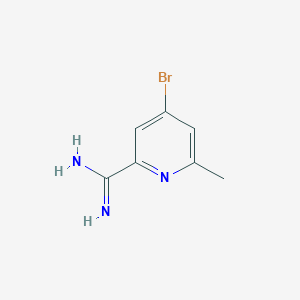
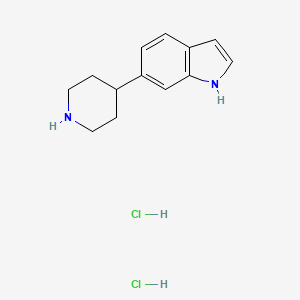
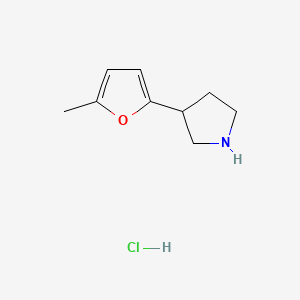


![Thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661462.png)
![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)
![2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione](/img/structure/B13661479.png)
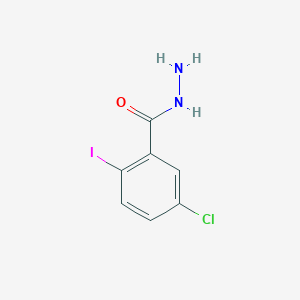
![6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)
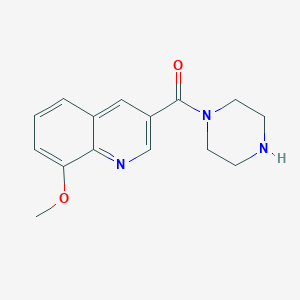
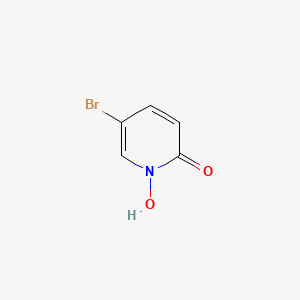
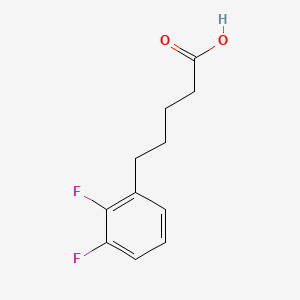
![2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13661506.png)
